molecular formula C8H5FN4O2S B13701344 2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole

2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B13701344
M. Wt: 240.22 g/mol
InChI Key: QBVYRLPRPRDDRR-UHFFFAOYSA-N
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Description

2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a fluoronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoro-5-nitroaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products include amino derivatives.
  • Substitution products depend on the nucleophile used.

Scientific Research Applications

2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole largely depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The presence of the fluoronitrophenyl group can enhance its binding affinity and specificity towards certain targets, thereby modulating biological pathways.

Comparison with Similar Compounds

  • 2-Amino-5-(3-chloro-5-nitrophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-methyl-5-nitrophenyl)-1,3,4-thiadiazole

Comparison:

    Uniqueness: The presence of the fluorine atom in 2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl counterparts.

    Reactivity: The fluorine atom can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity.

    Applications: While similar compounds may share some applications, the specific properties of the fluoronitrophenyl group can make this compound more suitable for certain specialized applications, such as in the development of pharmaceuticals or advanced materials.

Properties

Molecular Formula

C8H5FN4O2S

Molecular Weight

240.22 g/mol

IUPAC Name

5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5FN4O2S/c9-5-1-4(2-6(3-5)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12)

InChI Key

QBVYRLPRPRDDRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)N

Origin of Product

United States

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